

A Comparative Guide to LCZ696 (Sacubitril/Valsartan) for Researchers

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Compound of Interest		
Compound Name:	LAS38096	
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This guide provides a comprehensive comparison of LCZ696 (Sacubitril/Valsartan), an angiotensin receptor-neprilysin inhibitor (ARNI), with the established angiotensin-converting enzyme (ACE) inhibitor, enalapril, for the treatment of heart failure. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their relative performance based on published experimental data.

Mechanism of Action: A Dual Approach to Neurohormonal Modulation

LCZ696, also known by the investigational name **LAS38096** during its development, exerts its therapeutic effect through a novel dual mechanism of action. It combines two active components: sacubitril, a neprilysin inhibitor, and valsartan, an angiotensin II receptor blocker (ARB).[1]

Sacubitril's Role: Neprilysin is an enzyme responsible for the degradation of several vasoactive peptides, including natriuretic peptides. By inhibiting neprilysin, sacubitril increases the circulating levels of these peptides, which promote vasodilation, natriuresis, and diuresis, and inhibit cardiac fibrosis and hypertrophy.

Valsartan's Role: Valsartan selectively blocks the angiotensin II type 1 (AT1) receptor. This prevents the vasoconstrictive, sodium-retaining, and pro-fibrotic effects of angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS).



In contrast, enalapril, a widely used ACE inhibitor, acts by inhibiting the angiotensin-converting enzyme, which is responsible for the conversion of angiotensin I to the active angiotensin II. This leads to a reduction in angiotensin II levels and a subsequent decrease in aldosterone secretion.

The distinct mechanisms are visualized in the signaling pathway diagrams below.

Signaling Pathway Diagrams

Caption: Mechanism of action of LCZ696 and Enalapril.

Quantitative Data Comparison

The following tables summarize key quantitative data from pivotal clinical trials comparing LCZ696 with enalapril.

Table 1: Efficacy in Heart Failure with Reduced Ejection Fraction (HFrEF) - PARADIGM-HF Trial



Outcome	LCZ696 (n=4187)	Enalapril (n=4212)	Hazard Ratio (95% CI)	p-value
Primary Composite Endpoint				
CV Death or HF Hospitalization	21.8%	26.5%	0.80 (0.73-0.87)	<0.001
Secondary Endpoints				
Cardiovascular Death	13.3%	16.5%	0.80 (0.71-0.89)	<0.001
First Hospitalization for HF	12.8%	15.6%	0.79 (0.71-0.89)	<0.001
All-Cause Mortality	17.0%	19.8%	0.84 (0.76-0.93)	<0.001

Data from the PARADIGM-HF trial.[2][3]

Table 2: Efficacy in Heart Failure with Preserved Ejection

Fraction (HFpEF) - PARAMOUNT Trial

Outcome	LCZ696 (n=149)	Valsartan (n=152)	Ratio of Change (95% CI)	p-value
Change in NT- proBNP at 12 Weeks				
Baseline NT- proBNP (pg/mL)	783	862	-	-
12-week NT- proBNP (pg/mL)	605	835	0.77 (0.64-0.92)	0.005



Data from the PARAMOUNT trial.[4][5]

Table 3: Mortality in Severe Congestive Heart Failure -

CONSENSUS Trial (Enalapril vs. Placebo)

Outcome	Enalapril (n=127)	Placebo (n=126)	Reduction in Mortality	p-value
6-Month Mortality	26%	44%	40%	0.002
1-Year Mortality	36%	52%	31%	0.001

Data from the CONSENSUS trial.[6][7][8]

Experimental Protocols

PARADIGM-HF Trial (Prospective comparison of ARNI with ACEI to Determine Impact on Global Mortality and morbidity in Heart Failure)

- Objective: To compare the efficacy and safety of LCZ696 with enalapril in patients with chronic heart failure and reduced ejection fraction.[2]
- Study Design: A multicenter, randomized, double-blind, parallel-group trial.[3]
- Patient Population: Patients with New York Heart Association (NYHA) class II, III, or IV heart failure and a left ventricular ejection fraction of 40% or less.[9]
- Intervention:
 - LCZ696 group: Received a target dose of 200 mg twice daily.[10]
 - Enalapril group: Received a target dose of 10 mg twice daily.[10]
- Run-in Period: Included a single-blind run-in period where patients received enalapril
 followed by LCZ696 to ensure tolerability before randomization.[1][2]



- Primary Endpoint: A composite of death from cardiovascular causes or hospitalization for heart failure.[3]
- Key Exclusion Criteria: Systolic blood pressure <100 mmHg, estimated glomerular filtration rate (eGFR) <30 mL/min/1.73 m², or a history of angioedema.[1]

PARAMOUNT Trial (Prospective comparison of ARNI with ARB on Management Of heart failUre with preserved ejection fraction)

- Objective: To assess the efficacy and safety of LCZ696 compared to valsartan in patients with heart failure and preserved ejection fraction.[4]
- Study Design: A phase 2, randomized, double-blind, multicenter trial.[4]
- Patient Population: Patients with NYHA class II-III heart failure, left ventricular ejection fraction ≥45%, and elevated NT-proBNP levels.[4]
- Intervention:
 - LCZ696 group: Titrated to 200 mg twice daily.[4]
 - Valsartan group: Titrated to 160 mg twice daily.[4]
- Primary Endpoint: Change in NT-proBNP from baseline to 12 weeks.[4]
- Key Exclusion Criteria: eGFR <30 mL/min/1.73 m², serum potassium >5.2 mmol/L.[11]

CONSENSUS Trial (Cooperative North Scandinavian Enalapril Survival Study)

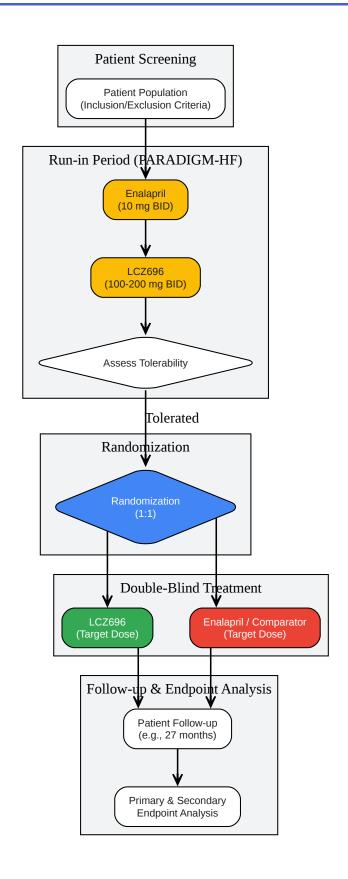
- Objective: To evaluate the effect of enalapril on mortality in patients with severe congestive heart failure.[6][7]
- Study Design: A double-blind, randomized, placebo-controlled trial.



- Patient Population: Patients with NYHA functional class IV severe congestive heart failure.[6]
- Intervention:
 - Enalapril group: Received 2.5 to 40 mg per day.[6]
 - Placebo group: Received a matching placebo.[6]
- Primary Endpoint: Six-month mortality.[7][8]
- Key Exclusion Criteria: Acute pulmonary edema, hemodynamically significant aortic or mitral valve stenosis, and serum creatinine concentration >300 µmol/L.[7][12]

Experimental Workflow Diagram





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Caption: Generalized workflow for the PARADIGM-HF clinical trial.



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